(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
“(2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15Cl2NO2 . It has a molecular weight of 276.16 g/mol. This product is intended for research use only and is not meant for human or veterinary use.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.16 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Metal-Organic Framework Structures :
- The study by (Ghosh, Ribas, & Bharadwaj, 2004) highlights the formation of metal-organic framework structures using ligands like pyridine-2,6-dicarboxylic acid under hydrothermal conditions. These structures, characterized by X-ray crystallography and other methods, are significant in the context of molecular engineering and material science.
Reactivity with Zn(II) Salts :
- Another study by (Ghosh, Savitha, & Bharadwaj, 2004) explores the reactivity of related compounds with Zn(II) salts under different conditions. This research provides insights into coordination chemistry and the formation of complex structures.
Antimicrobial Activities and DNA Interactions :
- The research by (Tamer et al., 2018) focuses on the antimicrobial activities of related compounds and their interactions with DNA. These findings are crucial for pharmaceutical applications and drug design.
Synthesis and Biochemical Study :
- The work by (Burgos et al., 1992) involves the synthesis and study of related compounds, providing valuable information for chemical synthesis and molecular biology.
Synthesis and Reactivity Study of New Heterocycle-Based Molecules :
- The study by (Murthy et al., 2017) examines the synthesis and reactivity of heterocycle-based molecules, which is significant for developing new pharmaceuticals and materials.
Design and Synthesis of Influenza Neuraminidase Inhibitors :
- Research by (Wang et al., 2001) on the design and synthesis of influenza neuraminidase inhibitors highlights the therapeutic potential of related compounds.
properties
IUPAC Name |
(2S,4R)-4-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9;/h1-3,5,9,11,14H,4,6-7H2,(H,15,16);1H/t9-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLAJDJECIWLN-XQKZEKTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376005 | |
Record name | (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049733-75-6 | |
Record name | (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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